4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H16Cl2N2O4. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone
Preparation Methods
The synthesis of 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of 2,4-Dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acetylation: The 2,4-dichlorophenoxyacetic acid is then acetylated using acetic anhydride to form 2,4-dichlorophenoxyacetyl chloride.
Carbohydrazonoyl Formation: The acetyl chloride is reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with Phenyl Benzoate: Finally, the carbohydrazonoyl intermediate is coupled with phenyl benzoate under acidic conditions to form the target compound.
Chemical Reactions Analysis
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate cell signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a 2,3-dichlorophenoxy group instead of a 2,4-dichlorophenoxy group.
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound includes a butoxy group attached to the benzoate moiety, which can affect its chemical properties and reactivity.
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound features a naphthoate group instead of a benzoate group, which can influence its biological activity and applications.
Properties
CAS No. |
303086-47-7 |
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Molecular Formula |
C22H16Cl2N2O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-17-8-11-20(19(24)12-17)29-14-21(27)26-25-13-15-6-9-18(10-7-15)30-22(28)16-4-2-1-3-5-16/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
RWALLZKRLKZSNS-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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